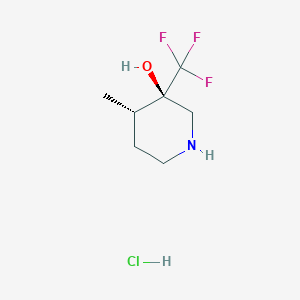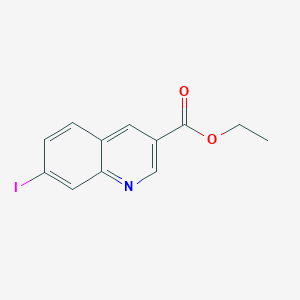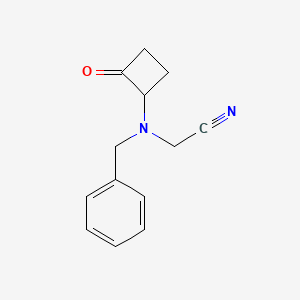
2-(Benzyl(2-oxocyclobutyl)amino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyl(2-oxocyclobutyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(Benzyl(2-oxocyclobutyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyl(2-oxocyclobutyl)amino)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)acetonitrile: Lacks the oxocyclobutyl group, which may result in different reactivity and biological activity.
2-(Cyclobutylamino)acetonitrile:
Uniqueness
2-(Benzyl(2-oxocyclobutyl)amino)acetonitrile is unique due to the presence of both the benzyl and oxocyclobutyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-[benzyl-(2-oxocyclobutyl)amino]acetonitrile |
InChI |
InChI=1S/C13H14N2O/c14-8-9-15(12-6-7-13(12)16)10-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 |
InChI Key |
SSLFDLSYFBGZPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C1N(CC#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)
![1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea](/img/structure/B15244431.png)
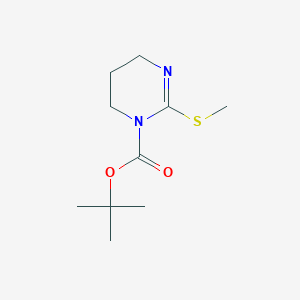
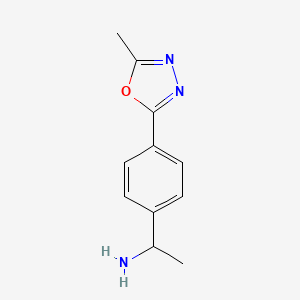
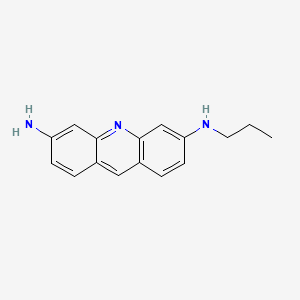
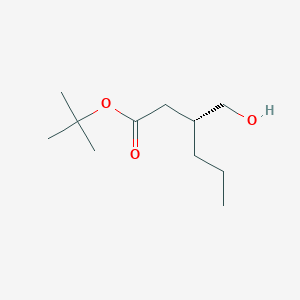
![2-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244445.png)
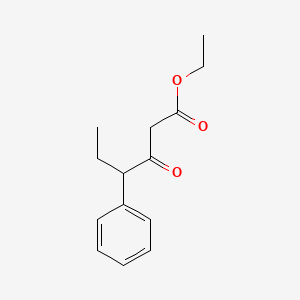
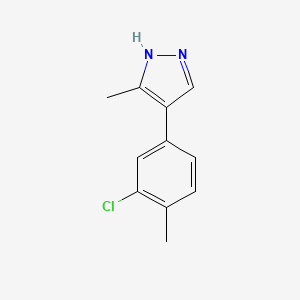
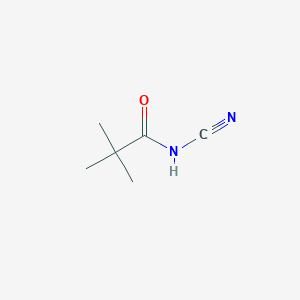
![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
